molecular formula C12H16O2 B8284967 5,6-Dimethoxy-1-methylindane

5,6-Dimethoxy-1-methylindane

Cat. No.: B8284967
M. Wt: 192.25 g/mol
InChI Key: DAEGZFOWRIWBOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethoxy-1-methylindane is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Intermediate in Drug Synthesis

5,6-Dimethoxy-1-methylindane serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the preparation of Donepezil, a drug used for the treatment of Alzheimer's disease. The compound's derivatives have shown potential as multi-target-directed ligands (MTDLs), which can inhibit acetylcholinesterase (AChE) activity and amyloid-β aggregation .

Alzheimer's Disease Research

Recent studies have highlighted the neuroprotective properties of this compound derivatives. For instance, a novel compound derived from this indane structure demonstrated significant inhibition of AChE and reduced amyloid plaque deposition in animal models of Alzheimer's disease. This compound also exhibited favorable pharmacokinetic properties, including good oral bioavailability and brain penetrance .

Anticancer Properties

Research has indicated that compounds related to this compound possess antitumor activity. For example, derivatives have been tested against various human cancer cell lines, showing promising cytotoxic effects with mean growth inhibition values indicating significant potential for further development as anticancer agents .

Antiviral Activity

Some derivatives of this compound have been explored for their antiviral properties. Thiosemicarbazone derivatives derived from this compound have been reported to inhibit infections from viruses such as bovine viral diarrhea virus . This aspect highlights the versatility of the compound beyond traditional medicinal applications.

Case Studies and Research Findings

StudyFocusFindings
PMC9289467Alzheimer’s DiseaseDemonstrated that a derivative inhibited AChE activity and amyloid-β aggregation; improved cognitive function in APP/PS1 mice models .
ChemicalBookDrug SynthesisIdentified this compound as an intermediate for Donepezil synthesis; highlighted its role in developing new therapeutic agents .
MDPIAnticancer ActivityReported significant anticancer activity against human tumor cells; suggested further exploration for drug development .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

5,6-dimethoxy-1-methyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C12H16O2/c1-8-4-5-9-6-11(13-2)12(14-3)7-10(8)9/h6-8H,4-5H2,1-3H3

InChI Key

DAEGZFOWRIWBOF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=CC(=C(C=C12)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 53.3 g (815 mmol) of zinc dust in 74 ml of water were added 4 ml of concentrated hydrochloric acid. The supernatant was decanted off after stirring for 30 min, and to the residue were added, with ice cooling, 42 ml of water and then, dropwise, 55 ml of concentrated hydrochloric acid. 28.0 g (136 mmol) of 5,6-dimethoxy-3-methylindan-1-one dissolved in 53 ml of toluene were added and the mixture was refluxed for 3 days (d), in the course of which, after 48 h, a further 55 ml of concentrated hydrochloric acid were added. After cooling, the reaction mixture was poured into 200 ml of water and the product was extracted twice in 300 ml of ether. The combined extracts were washed with 100 ml of water and 25 ml of saturated sodium chloride solution, dried over sodium sulfate and concentrated on a rotary evaporator. After flash chromatography (pentane/ether, 9:1, Rf=0.23) on silica gel, 19.6 g (75%) of 5,6-dimethoxy-1-methylindane were obtained.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
53 mL
Type
solvent
Reaction Step Two
Quantity
55 mL
Type
reactant
Reaction Step Three
Name
Quantity
74 mL
Type
solvent
Reaction Step Four
Name
Quantity
53.3 g
Type
catalyst
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

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